molecular formula C24H24ClN3O3S B251209 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

Numéro de catalogue B251209
Poids moléculaire: 470 g/mol
Clé InChI: YQAXEAJUQBWAEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mécanisme D'action

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a critical mediator of B cell receptor (BCR) signaling, which is essential for B cell activation and survival. Inhibition of BTK by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide results in decreased BCR signaling, leading to reduced B cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its effects on B cell proliferation and survival, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development and progression of lymphoma and leukemia.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has several advantages as a research tool for studying B cell signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, which may have clinical implications for combination therapy. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has limitations as well, including its relatively short half-life and potential for drug resistance.

Orientations Futures

There are several potential future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and its applications in B cell malignancies. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. Another area of research is the identification of biomarkers that can predict response to N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and other BTK inhibitors. Additionally, there is ongoing research on the use of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide in other B cell disorders, such as autoimmune diseases and graft-versus-host disease. Overall, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide represents a promising therapeutic option for the treatment of B cell malignancies, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the piperazine and benzamide moieties. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in B cell malignancies. In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has demonstrated potent inhibition of BTK activity and suppression of B cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of lymphoma and multiple myeloma.

Propriétés

Formule moléculaire

C24H24ClN3O3S

Poids moléculaire

470 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H24ClN3O3S/c1-2-31-19-8-5-17(6-9-19)23(29)26-18-7-10-21(20(25)16-18)27-11-13-28(14-12-27)24(30)22-4-3-15-32-22/h3-10,15-16H,2,11-14H2,1H3,(H,26,29)

Clé InChI

YQAXEAJUQBWAEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

SMILES canonique

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.